N-tert-butyl-4-chloro-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)13-10(15)7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBZIAJYUVBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-chloro-3-nitrobenzamide typically involves the nitration of 4-chlorobenzamide followed by the introduction of the tert-butyl group. One common method includes the following steps:
Nitration: 4-chlorobenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the chlorine atom.
Alkylation: The nitrated product is then subjected to alkylation using tert-butyl chloride in the presence of a base such as potassium carbonate to introduce the tert-butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and bases (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: N-tert-butyl-4-chloro-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and tert-butylamine.
Scientific Research Applications
N-tert-butyl-4-chloro-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-chloro-3-nitrobenzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The molecular targets and pathways involved can vary, but they often include enzymes and receptors critical for the survival and proliferation of cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-tert-butyl-4-chloro-3-nitrobenzamide with structurally related nitrobenzamide derivatives, focusing on synthesis, electronic properties, and functional group effects.
Substituent Effects on Reactivity and Stability
N-(3-chlorophenethyl)-4-nitrobenzamide ():
This compound features a 4-nitrobenzamide core with a 3-chlorophenethylamine substituent. The electron-withdrawing nitro group at the 4-position enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions. In contrast, this compound has a bulkier tert-butyl group, which may sterically hinder reactions at the amide nitrogen while increasing lipophilicity .4-Nitro-N-(3-nitrophenyl)benzamide ():
With nitro groups at both the 4-position of the benzamide and the 3-position of the aniline moiety, this compound exhibits strong electron-deficient aromatic systems. The dual nitro groups likely reduce solubility in polar solvents compared to this compound, where the tert-butyl group may enhance solubility in organic solvents .
Electronic and Spectral Properties
The nitro group in this compound contributes to strong UV absorption, as seen in analogs like N-(3-chlorophenethyl)-4-nitrobenzamide, which exhibits distinct UV spectra due to conjugation between the nitro and amide groups . Chlorine at the 4-position may further polarize the aromatic ring, altering dipole moments compared to non-chlorinated derivatives.
Data Tables: Comparative Analysis
Q & A
Basic: What synthetic methodologies are recommended for preparing N-tert-butyl-4-chloro-3-nitrobenzamide with high purity?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzamide core. A two-step approach is common:
Amide Bond Formation : React tert-butylamine with 4-chloro-3-nitrobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) using triethylamine as a base to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.
Critical Parameters :
- Solvent Choice : Dichloromethane minimizes side reactions compared to THF .
- Stoichiometry : Excess tert-butylamine (1.2 eq) improves yield by compensating for volatility.
Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity by HPLC (>95% area) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural fidelity:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic protons as doublets (δ 7.8–8.2 ppm for nitro-adjacent H) and tert-butyl singlet (δ 1.4 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O at ~165 ppm) and nitro group (C-NO₂ at ~148 ppm) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 297.07 (C₁₁H₁₃ClN₂O₃⁺) with isotopic Cl pattern .
- Elemental Analysis : Match calculated C (50.27%), H (4.70%), N (9.92%) to experimental values (±0.3%) .
Advanced: How do the chloro and nitro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The meta -nitro and para -chloro groups create distinct electronic effects:
- Nitro Group : Strong electron-withdrawing effect activates the ring for NAS at the ortho position relative to itself (C-2 or C-6) but deactivates para positions .
- Chloro Group : Moderately deactivating (inductive effect) but ortho/para-directing. Steric hindrance from tert-butyl limits substitution at C-1.
Experimental Design : - Use kinetic studies (UV-Vis or HPLC) to compare reaction rates with/without substituents.
- Case Study : In a model NAS reaction with hydroxide, the nitro group accelerates substitution at C-2 by 10× compared to non-nitro analogs .
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
Methodological Answer:
Discrepancies often arise from assay-specific variables:
Solubility Effects :
- Test solubility in DMSO, PBS, and cell media. Precipitates in aqueous buffers may yield false negatives .
- Use LC-MS to quantify dissolved compound in assay media .
Metabolic Stability :
- Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation in certain systems .
Target Specificity :
- Use CRISPR-edited cell lines to confirm on-target vs. off-target effects. For example, if antimicrobial activity varies between Gram+/Gram– bacteria, test binding to penicillin-binding proteins vs. efflux pumps .
Advanced: What computational and experimental strategies optimize reaction conditions for derivatives of this compound?
Methodological Answer:
- Computational Modeling :
- DFT calculations (B3LYP/6-31G*) predict regioselectivity in electrophilic attacks. For example, nitration at C-5 is favored over C-6 due to lower activation energy (ΔΔG‡ = 3.2 kcal/mol) .
- DoE (Design of Experiments) :
- Vary temperature (25–80°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., CuI for Ullmann couplings). Response surface methodology identifies optimal conditions (e.g., 60°C in DMF yields 85% coupling product) .
- In Situ Monitoring :
- Use ReactIR to track intermediate formation (e.g., acyl nitrenes in photochemical reactions) .
Advanced: How does the tert-butyl group impact crystallographic analysis and intermolecular interactions?
Methodological Answer:
- Crystallography :
- Intermolecular Forces :
- The tert-butyl group participates in van der Waals interactions, stabilizing hydrophobic pockets in co-crystals with cyclodextrins (TGA data shows increased thermal stability by ~20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
